4-(3-Nitrophenyl)butan-2-amine
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Overview
Description
4-(3-Nitrophenyl)butan-2-amine is an organic compound that belongs to the class of amines It features a butan-2-amine backbone with a 3-nitrophenyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)butan-2-amine typically involves multiple steps. One common method starts with 4-nitrobenzyl bromide, which undergoes an S_N2 reaction with ethyl acetoacetate. This is followed by hydrolysis with concentrated hydrochloric acid and amination via the Leuckart reaction to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 4-(3-Aminophenyl)butan-2-amine.
Reduction: Various amines or alcohols depending on the reducing agent used.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
4-(3-Nitrophenyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)butan-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)butan-2-amine: Similar structure but with the nitro group on the fourth carbon.
4-(3-Aminophenyl)butan-2-amine: Reduced form of 4-(3-Nitrophenyl)butan-2-amine.
4-(3-Nitrophenyl)butan-1-amine: Similar structure but with the amine group on the first carbon.
Uniqueness
This compound is unique due to the specific positioning of the nitro and amine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(3-nitrophenyl)butan-2-amine |
InChI |
InChI=1S/C10H14N2O2/c1-8(11)5-6-9-3-2-4-10(7-9)12(13)14/h2-4,7-8H,5-6,11H2,1H3 |
InChI Key |
HEFFAMNLEVDIQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=CC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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